REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2]C.C=O.[CH:7]([NH2:10])([CH3:9])[CH3:8].[ClH:11].[CH:12](C=O)=O.[C:16]1([CH3:22])[CH:21]=CC=CC=1>O>[Cl-:11].[CH:7]([N+:10]1[CH:2]=[CH:1][N:4]([CH:16]([CH3:21])[CH3:22])[CH:12]=1)([CH3:9])[CH3:8] |f:7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
43.53 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for an additional 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 40° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
By means of an ice bath, the reaction temperature was held below 25° C
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the solution was warmed to 25° C
|
Type
|
STIRRING
|
Details
|
was stirred for an additional 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was removed from the reaction mixture by azeotropic distillation (Dean Stark trap) with the toluene
|
Type
|
CUSTOM
|
Details
|
Removal of volatiles under vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C(C)(C)[N+]1=CN(C=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.02 g | |
YIELD: PERCENTYIELD | 102% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |